molecular formula C8H18ClNO2 B12754246 Pregabalin hydrochloride CAS No. 530085-00-8

Pregabalin hydrochloride

Cat. No.: B12754246
CAS No.: 530085-00-8
M. Wt: 195.69 g/mol
InChI Key: LMPTVIKQDISIBX-FJXQXJEOSA-N
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Description

Pregabalin hydrochloride is a medication primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. It is a gabapentinoid, which means it is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). This compound works by inhibiting certain calcium channels, which helps to reduce the release of neurotransmitters that can cause pain and seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pregabalin hydrochloride can be synthesized through various methods. One common approach involves the use of cyanoacetamide as a starting material, which undergoes condensation and acetylation reactions to form 3-isobutylglutaric anhydride. This intermediate is then subjected to an asymmetric ring-opening reaction in the presence of organic amines and methanol to produce ®-3-(2-(benzylthio)-2-yloxyethyl)-5-methylhexanoic acid. Finally, pregabalin is obtained from this intermediate .

Industrial Production Methods

Industrial production of this compound often involves continuous chemistry and asymmetric organocatalysis. These methods allow for efficient and cost-effective production by optimizing reaction conditions and recycling organocatalysts. The process typically includes the production of nitroalkene and the use of an organocatalyst to achieve high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Pregabalin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: N-methylpregabalin

    Reduction: Various pregabalin derivatives

    Substitution: Derivatized pregabalin compounds

Scientific Research Applications

Pregabalin hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Pregabalin hydrochloride is often compared with other gabapentinoids, such as gabapentin. Both compounds share a similar mechanism of action, inhibiting calcium influx and reducing neurotransmitter release. they differ in their pharmacokinetic and pharmacodynamic properties. Pregabalin has higher bioavailability and a more predictable pharmacokinetic profile compared to gabapentin .

Similar Compounds

This compound stands out due to its higher bioavailability and more consistent therapeutic effects, making it a preferred choice for many patients and healthcare providers .

Properties

CAS No.

530085-00-8

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

(3S)-3-(aminomethyl)-5-methylhexanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)3-7(5-9)4-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1

InChI Key

LMPTVIKQDISIBX-FJXQXJEOSA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CN.Cl

Canonical SMILES

CC(C)CC(CC(=O)O)CN.Cl

Origin of Product

United States

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